5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidine moiety. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-aminobenzoylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes .
Scientific Research Applications
5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
5-bromothiophene-2-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide: Similar core structure with additional functional groups
Uniqueness
5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H15ClN2O3S2 |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
5-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-13-7-8-14(22-13)23(20,21)17-12-5-3-11(4-6-12)15(19)18-9-1-2-10-18/h3-8,17H,1-2,9-10H2 |
InChI Key |
MKJSXPVAJTZIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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